[(4-Bromo-3-methylbut-3-en-1-yl)oxy](tert-butyl)dimethylsilane
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Overview
Description
(4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.289 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl-dimethylsilane group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane typically involves the reaction of 4-bromo-3-methylbut-3-en-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
(4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the tert-butyl-dimethylsilane group provides steric protection and stability to the molecule . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1-Bromo-4-[(3-methylbut-2-en-1-yl)oxy]benzene
- {[(1S,4S)-3-Bromo-4-methoxy-4-vinyl-2-cyclopenten-1-yl]oxy}(tert-butyl)dimethylsilane
Uniqueness
(4-Bromo-3-methylbut-3-en-1-yl)oxydimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
113729-81-0 |
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Molecular Formula |
C11H23BrOSi |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(4-bromo-3-methylbut-3-enoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h9H,7-8H2,1-6H3 |
InChI Key |
QOHTVOMPOYWGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CBr)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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